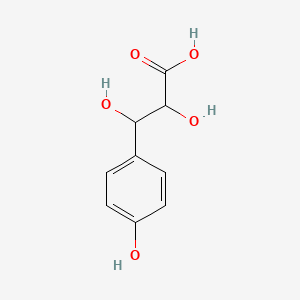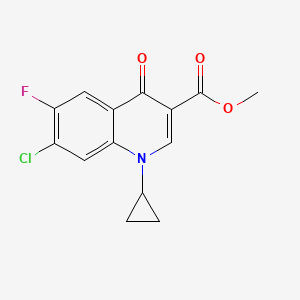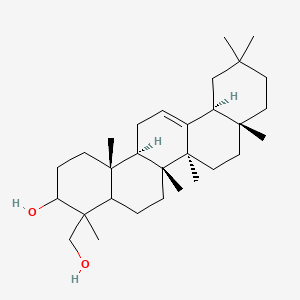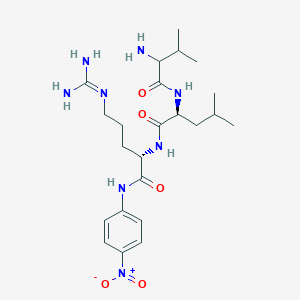![molecular formula C20H21NO5 B1149365 7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene CAS No. 14050-90-9](/img/structure/B1149365.png)
7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene
Overview
Description
Macrocycle compounds, such as the one you're interested in, are a fascinating class of chemicals that have garnered attention for their unique structural features and potential applications. These compounds often contain multiple ring systems that are interconnected, forming large, cyclic structures. They can include various functional groups and atoms, including oxygen, nitrogen, and sulfur, which contribute to their diverse chemical properties and potential applications in areas such as catalysis, material science, and pharmaceuticals.
Synthesis Analysis
Synthesis of complex macrocyclic compounds typically involves multi-step organic reactions, including ring-closure strategies, to construct the macrocyclic framework. For example, the synthesis of novel tetrazole-containing macrocycles involves alkylation reactions under conditions of high dilution to yield crown-like structures (Zubarev et al., 2001). These methodologies highlight the complexity and precision required in synthesizing macrocyclic compounds.
Molecular Structure Analysis
The molecular structure of macrocycles is characterized using techniques such as X-ray crystallography and NMR analysis. These techniques provide insights into the conformation, symmetry, and overall geometry of the compounds. For instance, the crystal structure analysis of macrocyclic compounds reveals their syn-forms and different conformations in the crystalline state, showcasing the diversity of structural arrangements possible within these molecules (Glister et al., 2005).
Chemical Reactions and Properties
Macrocycle compounds undergo a range of chemical reactions, including intramolecular migrations and cycloadditions. These reactions can lead to the formation of new bonds, introduction of functional groups, and significant changes in the compound's physical and chemical properties. For instance, reactions of epoxycyclo compounds have been shown to result in new intramolecular 1,5-oxygen migrations, demonstrating the dynamic reactivity of these macrocycles (Menzek & Altundas, 2006).
Scientific Research Applications
Synthesis and Structural Studies
Macrocyclic Compound Synthesis : The compound has been used in the synthesis of novel macrocyclic compounds, such as tetrazole-containing macrocycles. These macrocycles have been studied for their conformational properties and structural characteristics using X-ray and conformational analysis (Zubarev et al., 2001).
Structural Analysis of Related Compounds : Similar compounds have been analyzed for their structural properties. For instance, studies on compounds like 2,6-pyridinophane have provided insights into molecular structures, highlighting the significance of such analyses in understanding the properties of these complex molecules (Newkome et al., 1991).
Complex Formation and Molecular Interactions
Formation of Metal Complexes : Research indicates the potential of these compounds in forming complexes with metals like Ba(II) and Mg(II). Such studies are crucial in understanding the binding properties and potential applications in coordination chemistry (Kılıç & Gündüz, 1986).
Interactions with Other Chemical Entities : The compound's derivatives have been explored for their ability to interact with other chemical entities, such as in the synthesis of marine lipid hydrocarbons. This highlights its utility in diverse synthetic pathways (Holmeide et al., 2001).
Conformational and Crystallographic Studies
Conformational Analysis : Detailed conformational studies of related compounds provide insights into the spatial arrangements and stability of such complex structures. These analyses are fundamental in the field of crystallography and molecular modeling (Sato et al., 1994).
Crystal Structure Determination : Understanding the crystal structure of related macrocyclic compounds sheds light on their stability and potential functional applications. Such studies are pivotal in materials science and molecular engineering (Garcia & Fronczek, 1995).
Bioactive and Antimicrobial Properties
Molecular Docking and Modeling : The compound's derivatives have been used in the synthesis of macrocyclic complexes with bioactive properties. Molecular docking studies indicate potential antimicrobial and antioxidant activities, which are significant in medicinal chemistry (Rathi & Singh, 2015).
Isolation from Natural Sources : Derivatives of the compound have been isolated from natural sources, like the root bark of Juglans cathayensis, suggesting its occurrence in nature and potential for natural product synthesis (Li et al., 2013).
Conformational Dynamics in Chemical Reactions
- Photo-oxidation Studies : The compound and its derivatives have been studied in the context of photo-oxidation reactions, providing valuable insights into conformational dynamics and reactivity under specific conditions (Birbaum & Vogel, 1986).
Safety And Hazards
properties
IUPAC Name |
7,17,18-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-22-13-5-4-10-8-12-15-11(6-7-21-12)17(23-2)20-19(25-9-26-20)16(15)14(10)18(13)24-3/h4-5,12,21H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTZCWLHHIYAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Methylenedioxy-3,10,11-trimethoxyaporphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




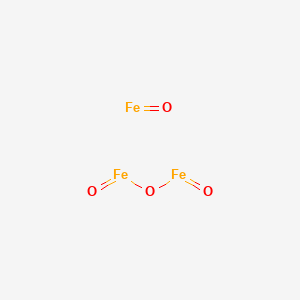
![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)
